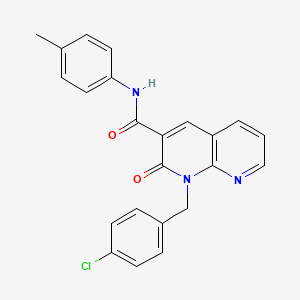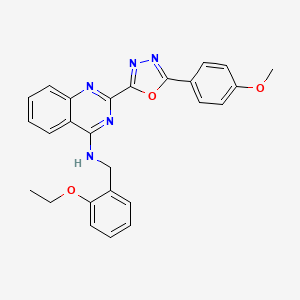![molecular formula C25H29NO5 B11255356 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11255356.png)
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperidine moiety and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the chromen-2-one intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It can modulate the activity of enzymes or receptors involved in various biological processes.
Regulation of gene expression: The compound may influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarins: These compounds share the chromen-2-one core structure and exhibit similar biological activities.
Flavonoids: These are polyphenolic compounds with antioxidant and anti-inflammatory properties.
Piperidine derivatives: Compounds containing the piperidine moiety are known for their pharmacological activities, including analgesic and antipsychotic effects.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H29NO5/c1-15-7-5-6-12-26(15)14-19-20(27)10-9-18-16(2)23(25(28)31-24(18)19)17-8-11-21(29-3)22(13-17)30-4/h8-11,13,15,27H,5-7,12,14H2,1-4H3 |
InChI Key |
NKCAKSDLHCAXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11255278.png)

![4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255293.png)
![6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255297.png)
![N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11255302.png)
![1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11255305.png)
![3-[4-(4-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11255308.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11255314.png)

amino}phenyl)acetamide](/img/structure/B11255339.png)
![1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11255344.png)
![2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide](/img/structure/B11255346.png)
![2-(phenylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11255350.png)
